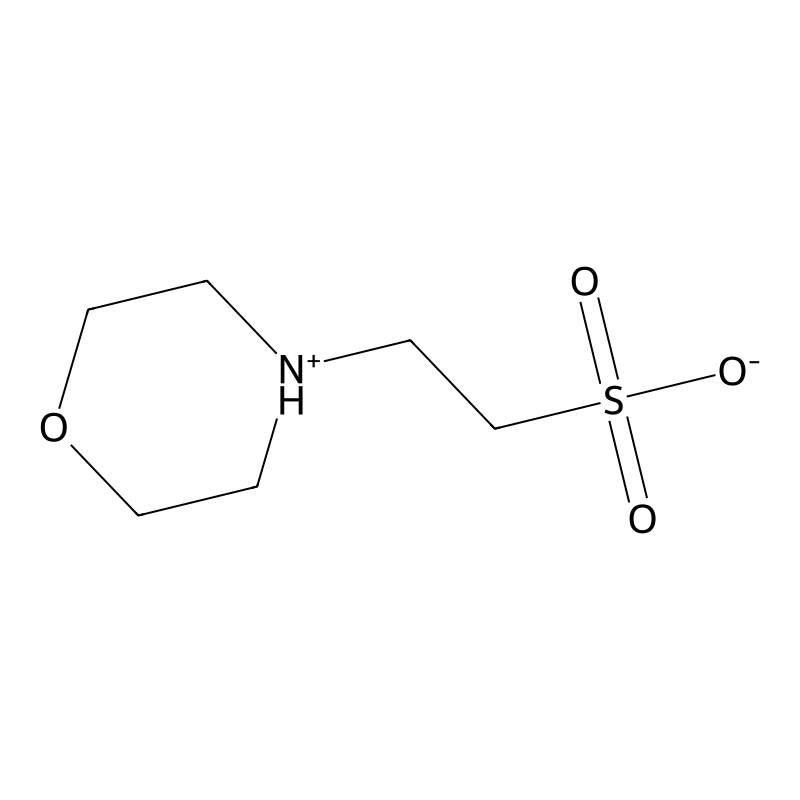4-Morpholineethanesulfonic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Buffering Agent:
MES, also known as 2-(N-Morpholino)ethanesulfonic acid, is a commonly used zwitterionic buffer in scientific research. Zwitterionic buffers have both positively and negatively charged functional groups within the same molecule, allowing them to maintain a consistent pH in a specific range.
MES is particularly useful for biological applications due to its physiological pH range, typically between 5.5 and 6.7 []. This range is suitable for studying various biological processes that occur within a similar pH environment, such as enzyme activity, protein folding, and cellular metabolism [].
Cell Culture:
MES is frequently employed in cell culture media due to its ability to maintain a stable pH and its minimal impact on cellular functions []. Consistent pH control is crucial for optimal cell growth, viability, and function in cell culture experiments.
Other Applications:
MES also finds applications in various other scientific research areas, including:
4-Morpholineethanesulfonic acid, commonly referred to as 2-(N-morpholino)ethanesulfonic acid, is a zwitterionic organic compound characterized by a morpholine ring and a sulfonic acid group. Its chemical formula is with a molecular weight of approximately 195.2 g/mol. This compound is notable for its excellent buffering capacity in the physiological pH range of 5.5 to 6.7, with a pKa value of about 6.1 at 25°C . The compound is highly soluble in water and exhibits low membrane permeability, making it particularly useful in biological systems where it does not interfere with cellular processes .
MES functions as a Good's buffer []. In biological solutions, it can reversibly accept or donate a proton (H⁺) to maintain a stable pH within its effective buffering range, typically around pH 5.5 to 6.7 []. This stability is crucial for optimal function of many biological molecules like enzymes and proteins in research settings [].
The synthesis of 4-Morpholineethanesulfonic acid typically involves the reaction of morpholine with ethylene oxide followed by sulfonation using agents like sulfur trioxide or chlorosulfonic acid. The reaction conditions generally require temperatures between 70°C and 90°C to achieve optimal yields . In industrial settings, large-scale production often utilizes controlled sulfonation processes, followed by purification techniques such as crystallization to ensure product purity.
4-Morpholineethanesulfonic acid has diverse applications across various fields:
- Biochemical Research: Used as a buffering agent in enzyme assays and cell culture media.
- Pharmaceuticals: Enhances selectivity and potency in drug formulation processes.
- Analytical Chemistry: Employed in colorimetric nanosensors for detecting metal ions like copper(II) and mercury(II) at low concentrations .
- Microfluidics: Utilized in the functionalization of microchannels for pathogen detection applications.
Studies involving 4-Morpholineethanesulfonic acid have demonstrated its effectiveness in stabilizing the pH during enzymatic reactions, thereby influencing the kinetics of protein interactions. For instance, dynamic light scattering measurements conducted in MES buffer have been used to analyze protein association dynamics, revealing critical insights into intermolecular interactions .
Several compounds share similar buffering properties with 4-Morpholineethanesulfonic acid. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-(N-Morpholino)propanesulfonic acid | Propanesulfonic moiety | Higher buffering capacity at physiological pH range. |
| 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid | Piperazine derivative | Known for high buffering capacity and stability. |
| N-(2-Hydroxyethyl)piperazine-N'-ethanesulfonic acid | Piperazine derivative | Effective at physiological pH but less stable than MES. |
Uniqueness
4-Morpholineethanesulfonic acid stands out due to its minimal interaction with metal ions, making it ideal for sensitive biological experiments where metal ion interference could skew results. Its high solubility and stability further enhance its applicability across various research domains .
Physical Description
Colorless solid; [Merck Index] White powder; [Aldrich MSDS]
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 277 of 284 companies (only ~ 2.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Pictograms

Irritant







